molecular formula C18H32O3 B590960 Avenoleic acid CAS No. 177931-23-6

Avenoleic acid

Cat. No. B590960
CAS RN: 177931-23-6
M. Wt: 296.451
InChI Key: MZQXAWAWDWCIKG-SPSBLGDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avenoleic acid, also known as avenoleate, is a naturally occurring unsaturated fatty acid found in oat seed oil . It is a liquid with a colorless to pale yellow appearance . It has a lower melting and boiling point and can dissolve in organic solvents . In the pharmaceutical and cosmetic industries, avenoleic acid is widely used in skincare products . It has good moisturizing properties and can help protect the skin from environmental damage . Additionally, avenoleic acid has antioxidant and anti-inflammatory effects, which can help reduce skin inflammation and abnormal cell growth .


Synthesis Analysis

Avenoleic acid can be synthesized through various methods . A common method is extraction from plant oils, such as extracting avenoleic acid from oat seed oil .


Molecular Structure Analysis

The chemical name of avenoleic acid is 9,12,15-tetracosenoic acid, and its molecular formula is C20H34O2 .


Physical And Chemical Properties Analysis

Avenoleic acid is a liquid with a colorless to pale yellow appearance . It has a lower melting and boiling point and can dissolve in organic solvents .

Scientific Research Applications

Anti-Fungal Properties

Avenoleic acid, derived from linoleic acid in oat seeds, has been identified as an oxylipin with anti-fungal properties . This compound is part of a pathway that catalyzes the oxidation of linoleic acid into a trihydroxy acid, which exhibits anti-fungal activity. The potential of avenoleic acid in developing anti-fungal agents, especially for agricultural applications, is significant.

Lipidomics in Cancer Research

In the field of cancer research, avenoleic acid has been utilized in lipidomics studies for the differential diagnosis of bladder cancer and renal cell carcinoma . Using LC-MS-based plasma metabolomics and lipidomics analyses, avenoleic acid was part of a metabolite panel that showed promising results in distinguishing between these two types of genitourinary cancers.

Role in Plant Defense Mechanisms

Avenoleic acid is involved in the lipoxygenase pathway in cereals, which plays a crucial role in plant defense mechanisms . The presence of avenoleic acid in the galactolipid fraction of oat seed lipids suggests its importance in the plant’s response to environmental stress and pathogens.

Structural Studies of Galactolipids

The structural determination of avenoleic acid has led to insights into the major molecular species of galactolipids containing this oxylipin . Understanding the structure and stereochemistry of avenoleic acid is essential for exploring its role in the integrity and function of plant cell membranes.

Metabolite Profiling for Disease Biomarkers

Avenoleic acid’s inclusion in metabolite profiling offers a potential for identifying disease biomarkers . Its presence in plasma samples can contribute to the development of non-invasive diagnostic tools for early detection and screening of diseases.

Enzymatic Transformations in Seed Lipids

Research on avenoleic acid has shed light on the enzymatic transformations it undergoes in cereal seeds . Enzymes like lipoxygenases, peroxygenases, and cytochrome P-450’s are responsible for converting linoleic acid into various oxylipins, including avenoleic acid, which may have implications for seed development and germination processes.

Mechanism of Action

Target of Action

Avenoleic acid, a hydroxylated derivative of linoleic acid, primarily targets enzymes involved in lipid metabolism, such as lipoxygenases and cytochrome P-450s . These enzymes play crucial roles in the oxidation of fatty acids, leading to the formation of various oxylipins, which are signaling molecules involved in plant defense mechanisms .

Mode of Action

Avenoleic acid interacts with its targets by undergoing enzymatic transformations. Lipoxygenases catalyze the oxygenation of linoleic acid to produce hydroperoxides, which are then further processed by cytochrome P-450 enzymes to form hydroxylated and epoxidated derivatives . These interactions result in the production of bioactive oxylipins that modulate various physiological processes, including defense responses against pathogens .

Biochemical Pathways

The primary biochemical pathway affected by avenoleic acid is the lipoxygenase pathway. This pathway involves the conversion of linoleic acid into hydroperoxides, which are subsequently transformed into various oxylipins, including hydroxyoctadecadienoic acids and trihydroxyoctadecenoic acids . These oxylipins play significant roles in signaling and defense mechanisms in plants .

Pharmacokinetics

Its metabolism would involve enzymatic transformations by lipoxygenases and cytochrome P-450s, and it would be excreted as part of normal lipid turnover processes .

Result of Action

At the molecular level, the action of avenoleic acid results in the production of bioactive oxylipins that can modulate cellular signaling pathways. These oxylipins can enhance the plant’s defense mechanisms by activating genes involved in pathogen resistance and stress responses . At the cellular level, this leads to increased resistance to fungal infections and other environmental stresses .

Action Environment

The efficacy and stability of avenoleic acid are influenced by environmental factors such as temperature, pH, and the presence of other lipids and enzymes. For instance, higher temperatures may enhance the enzymatic activity of lipoxygenases and cytochrome P-450s, leading to increased production of oxylipins . Similarly, the presence of other lipids can affect the availability and interaction of avenoleic acid with its target enzymes .

: SpringerLink - Avenoleic Acid: A New Oxylipin from Oat Seeds

properties

IUPAC Name

(9Z,12Z,15R)-15-hydroxyoctadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18(20)21/h4,6,10,12,17,19H,2-3,5,7-9,11,13-16H2,1H3,(H,20,21)/b6-4-,12-10-/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQXAWAWDWCIKG-SPSBLGDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=CCC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C/C=C\C/C=C\CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233662
Record name (9Z,12Z,15R)-15-Hydroxy-9,12-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177931-23-6
Record name (9Z,12Z,15R)-15-Hydroxy-9,12-octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177931-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9Z,12Z,15R)-15-Hydroxy-9,12-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.